

# A Spectroscopic Showdown: Differentiating 2-Iodo-2-methylpropane from Its Isomers

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## Compound of Interest

Compound Name: 2-Iodo-2-methylpropane

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A detailed comparative analysis of the spectroscopic signatures of C<sub>4</sub>H<sub>9</sub>I isomers, providing researchers, scientists, and drug development professionals with essential data for unequivocal identification.

In the realm of organic chemistry and drug development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different structural arrangements, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of **2-Iodo-2-methylpropane** and its structural isomers: 1-Iodo-2-methylpropane, 2-Iodobutane, and 1-Iodobutane. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a clear and data-driven approach to distinguish between these closely related alkyl halides.

## At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry for **2-Iodo-2-methylpropane** and its isomers. These values serve as a quick reference for distinguishing the compounds based on their unique spectral characteristics.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data (Solvent: CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ ) ppm	Splitting Pattern	Integration
2-Iodo-2-methylpropane	1.95[1]	Singlet	9H
1-Iodo-2-methylpropane	1.02[2]	Doublet	6H
1.74[2]	Multiplet (Septet)[3]	1H	3H
3.14[2]	Doublet	2H	
2-Iodobutane	~1.0 (CH <sub>3</sub> )	Triplet	
~1.7 (CH <sub>2</sub> )	Multiplet	2H	3H
~1.9 (CH <sub>3</sub> )	Doublet	3H	
~4.1 (CHI)	Multiplet (Sextet)	1H	
1-Iodobutane	0.93[4]	Triplet	3H
1.42[4]	Multiplet (Sextet)	2H	3H
1.80[4]	Multiplet (Quintet)	2H	
3.20[4]	Triplet	2H	

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (Solvent: CDCl<sub>3</sub>)**

Compound	Number of Signals	Chemical Shifts ( $\delta$ ) ppm
2-Iodo-2-methylpropane	2[5]	40.4 (C-I), 43.4 (CH <sub>3</sub> )[5]
1-Iodo-2-methylpropane	3[6]	~12 (CH <sub>2</sub> I), ~28 (CH), ~30 (CH <sub>3</sub> )
2-Iodobutane	4[7]	~14 (CH <sub>3</sub> ), ~28 (CH <sub>3</sub> ), ~34 (CH <sub>2</sub> ), ~40 (CHI)[7]
1-Iodobutane	4[8]	6.7, 13.0, 23.6, 35.5[4]

**Table 3: Infrared (IR) Spectroscopy Data (Neat/Liquid Film)**

Compound	Key Absorption Bands (cm <sup>-1</sup> )	Functional Group
2-Iodo-2-methylpropane	~2975-2845[9]	C-H stretch
	~1365-1470[9]	
	~1255-1200[9]	
	~600-500[9]	
1-Iodo-2-methylpropane	~2975-2845[10]	C-H stretch
	~1365-1470[10]	
	~1170-1140[10]	
	~600-500[10]	
2-Iodobutane	~2975-2845[11]	C-H stretch
	~1365-1470[11]	
	~1140-1255[11]	
	~600-500[11]	
1-Iodobutane	~2975-2845[12]	C-H stretch
	~1365-1470[12]	
	~1140-1255[12]	
	~600-500[12]	

**Table 4: Mass Spectrometry Data (Electron Ionization)**

Compound	Molecular Ion (M <sup>+</sup> ) m/z	Base Peak m/z	Key Fragment Ions m/z
2-Iodo-2-methylpropane	184 (very weak)[9][13]	57[9][13]	41, 29[13]
1-Iodo-2-methylpropane	184[14]	57[14]	43, 41, 29[14]
2-Iodobutane	184[15]	57[15]	127, 43, 29[15]
1-Iodobutane	184[16]	57[16]	41, 29[16]

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- A sample of the alkyl halide (approximately 10-20 mg for <sup>1</sup>H NMR, 50-100 mg for <sup>13</sup>C NMR) was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- The solution was transferred to a 5 mm NMR tube.
- Tetramethylsilane (TMS) was used as an internal standard (0 ppm).[1]

### <sup>1</sup>H NMR Spectroscopy:

- Instrument: 300 MHz NMR Spectrometer
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Number of Scans: 16
- Relaxation Delay: 1.0 s

- Pulse Width: 30°
- Acquisition Time: 4.0 s

#### <sup>13</sup>C NMR Spectroscopy:

- Instrument: 75 MHz NMR Spectrometer
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Pulse Width: 45°
- Acquisition Time: 1.5 s
- Decoupling: Proton broadband decoupling was applied to simplify the spectrum to single lines for each unique carbon atom.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Neat/Liquid Film):

- A single drop of the neat liquid alkyl halide was placed on the surface of a clean, dry salt plate (NaCl or KBr).
- A second salt plate was carefully placed on top to create a thin liquid film between the plates.

#### Attenuated Total Reflectance (ATR) IR Spectroscopy:

- A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Pressure is applied using a press to ensure optimal contact between the sample and the crystal.

#### Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Mode: Transmittance or Attenuated Total Reflectance (ATR)
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- A background spectrum of the empty sample compartment (or clean ATR crystal) was recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

#### Sample Introduction and Ionization:

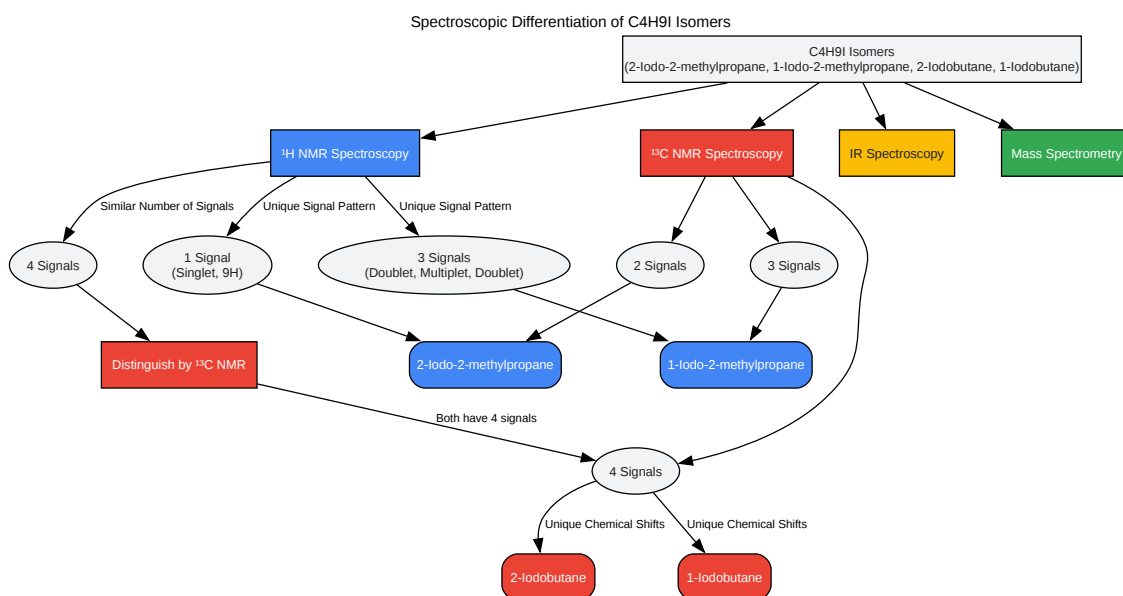
- A small amount of the volatile liquid sample was introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.
- Ionization Method: Electron Ionization (EI) was used. The sample molecules were bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.<sup>[16]</sup>

#### Mass Analysis:

- Mass Analyzer: Quadrupole
- Mass Range:  $m/z$  10-200
- Scan Speed: 1000 amu/s
- Ion Source Temperature: 200°C
- Electron Energy: 70 eV

## Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for distinguishing between the four C<sub>4</sub>H<sub>9</sub>I isomers using the spectroscopic techniques discussed.



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Caption: Workflow for the spectroscopic identification of C<sub>4</sub>H<sub>9</sub>I isomers.

## Concluding Remarks

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the unambiguous identification of **2-iodo-2-methylpropane** and its isomers. <sup>1</sup>H and <sup>13</sup>C NMR are particularly decisive, with the number of signals, chemical shifts, and splitting patterns offering clear distinctions between the four structures. While IR and MS provide valuable confirmatory data, the detailed information from NMR is often sufficient for definitive identification. This guide serves as a practical resource for researchers who require precise characterization of these fundamental alkyl halides in their scientific endeavors.

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